molecular formula C28H20ClNO2 B14429104 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one CAS No. 84197-59-1

4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one

Cat. No.: B14429104
CAS No.: 84197-59-1
M. Wt: 437.9 g/mol
InChI Key: GUSRDDYKRWQRQT-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and two phenyl groups attached to the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzoyl chloride and diphenylamine in the presence of a base such as sodium hydride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted azetidinones.

Scientific Research Applications

4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-1-cyanoacetylthiosemicarbazide: This compound shares the benzoyl group and has similar synthetic routes.

    (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Another compound with a chlorophenyl group and similar reactivity.

Uniqueness

4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

84197-59-1

Molecular Formula

C28H20ClNO2

Molecular Weight

437.9 g/mol

IUPAC Name

4-benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one

InChI

InChI=1S/C28H20ClNO2/c29-23-16-18-24(19-17-23)30-27(32)25(20-10-4-1-5-11-20)28(30,22-14-8-3-9-15-22)26(31)21-12-6-2-7-13-21/h1-19,25H

InChI Key

GUSRDDYKRWQRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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